![molecular formula C13H12O5 B12890075 [(2-Acetyl-1-benzofuran-7-yl)oxy]methyl acetate CAS No. 89075-89-8](/img/structure/B12890075.png)
[(2-Acetyl-1-benzofuran-7-yl)oxy]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-Acetyl-1-benzofuran-7-yl)oxy]methyl acetate is a chemical compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Acetyl-1-benzofuran-7-yl)oxy]methyl acetate typically involves the acetylation of 2-acetylbenzofuran followed by the reaction with acetic anhydride. The reaction conditions often include the use of a catalyst such as sulfuric acid to facilitate the acetylation process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
[(2-Acetyl-1-benzofuran-7-yl)oxy]methyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the acetyl group into a carboxylic acid.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry
[(2-Acetyl-1-benzofuran-7-yl)oxy]methyl acetate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology
In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Benzofuran derivatives have shown significant activity against various microbial strains and cancer cell lines .
Medicine
The compound’s potential therapeutic applications include the development of new drugs for treating infections and cancer. Its ability to interact with biological targets makes it a promising candidate for drug discovery .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of [(2-Acetyl-1-benzofuran-7-yl)oxy]methyl acetate involves its interaction with specific molecular targets in cells. It can inhibit the growth of microbial cells by interfering with their metabolic pathways. In cancer cells, it may induce apoptosis by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Acetylbenzofuran: Shares the benzofuran core structure but lacks the acetate group.
Benzofuran-2-yl methyl ketone: Similar structure with a different functional group.
Psoralen: A benzofuran derivative used in the treatment of skin diseases
Uniqueness
[(2-Acetyl-1-benzofuran-7-yl)oxy]methyl acetate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
89075-89-8 |
|---|---|
Molecular Formula |
C13H12O5 |
Molecular Weight |
248.23 g/mol |
IUPAC Name |
(2-acetyl-1-benzofuran-7-yl)oxymethyl acetate |
InChI |
InChI=1S/C13H12O5/c1-8(14)12-6-10-4-3-5-11(13(10)18-12)17-7-16-9(2)15/h3-6H,7H2,1-2H3 |
InChI Key |
USLMAQDZTZNXLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(O1)C(=CC=C2)OCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-3-phenyl-5,6-dihydro-4H-cyclopenta[b]furan](/img/structure/B12890003.png)
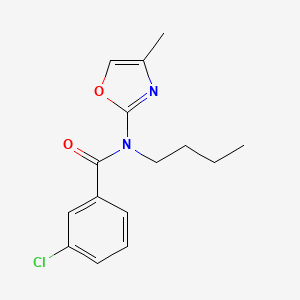

![8-Quinolinol, 7-[(4,5-dihydro-3-phenyl-5-isoxazolyl)methyl]-](/img/structure/B12890013.png)
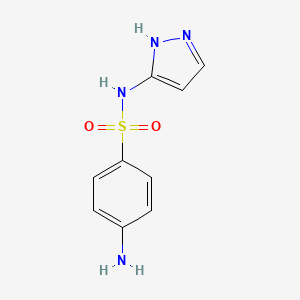
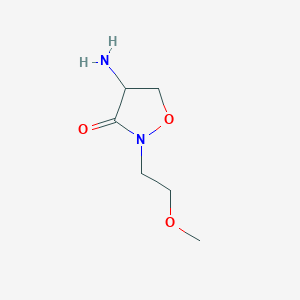
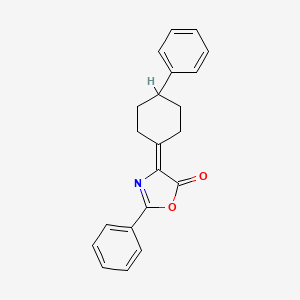
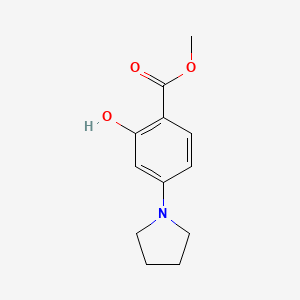
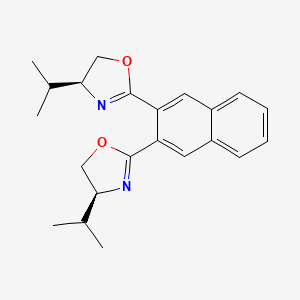

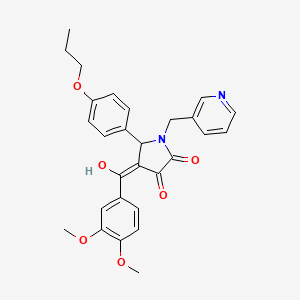
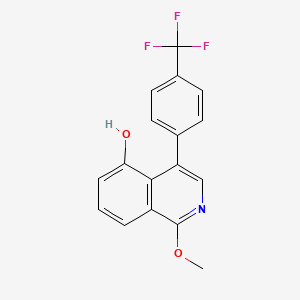
![N-[4-(8-Methoxyisoquinolin-5-yl)phenyl]-2-phenylacetamide](/img/structure/B12890073.png)
